molecular formula C13H25N3O3 B2607130 Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate CAS No. 1234836-75-9

Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2607130
CAS RN: 1234836-75-9
M. Wt: 271.361
InChI Key: CWUYJMIOHCSGRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process most viable for large-scale manufacturing of methyl piperidine-4-yl-carbamate salts .


Molecular Structure Analysis

The molecular structure of “Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate” is represented by the InChI code: 1S/C13H25N3O3/c1-13(2,3)19-12(18)16(4)10-6-8-15-9-7-10/h10,15H,6-9H2,1-5H3 . The compound has a molecular weight of 271.361.


Physical And Chemical Properties Analysis

“Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate” is a white to yellow solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at room temperature . The compound has a molecular weight of 214.30 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.77, indicating its lipophilicity . The compound is very soluble, with a solubility of 4.42 mg/ml or 0.0206 mol/l .

Scientific Research Applications

Safety and Hazards

The safety information for “Methyl ((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)carbamate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)15-11(17)16-7-5-10(6-8-16)9-14-12(18)19-4/h10H,5-9H2,1-4H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUYJMIOHCSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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